7-bromo-N-methyl-1,3-benzoxazol-2-amine
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Overview
Description
7-bromo-N-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-methyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with an appropriate brominated precursor under specific reaction conditions. One common method involves the reaction of 2-aminophenol with brominated acetic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or ionic liquids may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
7-bromo-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-bromo-N-methyl-1,3-benzoxazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
- 7-bromo-4-methoxy-1,3-benzoxazol-2-amine
- 5-bromo-N-methyl-1,3-benzoxazol-2-amine
Uniqueness
7-bromo-N-methyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzoxazole derivatives may not be as effective .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-N-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H,10,11) |
InChI Key |
GJYJDVGYKFTNRW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
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